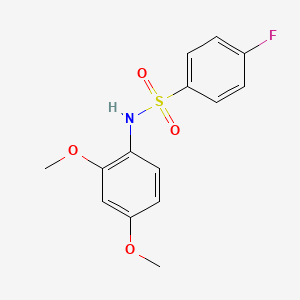![molecular formula C14H15Cl2N3O2S B11174635 2-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174635.png)
2-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring, which contribute to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed as a herbicide to control broadleaf weeds in agricultural settings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in plant growth. The dichlorophenoxy group mimics natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. The thiadiazole ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another phenoxy herbicide with comparable applications.
Dicamba (3,6-Dichloro-2-methoxybenzoic Acid): A herbicide with a different mechanism of action but similar use in agriculture.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the thiadiazole ring, which imparts additional stability and enhances its herbicidal activity compared to other phenoxy herbicides.
Properties
Molecular Formula |
C14H15Cl2N3O2S |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-7(2)13-18-19-14(22-13)17-12(20)8(3)21-11-5-4-9(15)6-10(11)16/h4-8H,1-3H3,(H,17,19,20) |
InChI Key |
WYRTZYLQNHCBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11174571.png)
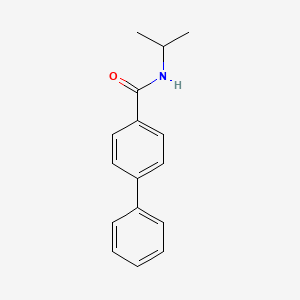
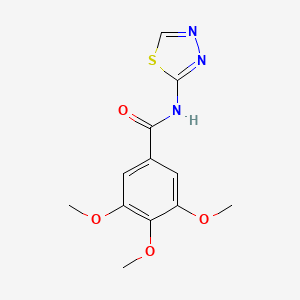
![2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11174592.png)
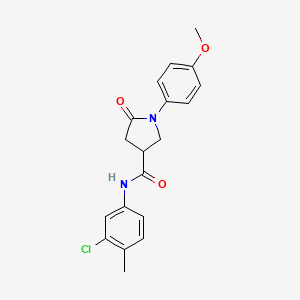
![Propyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B11174603.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11174604.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174616.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B11174619.png)
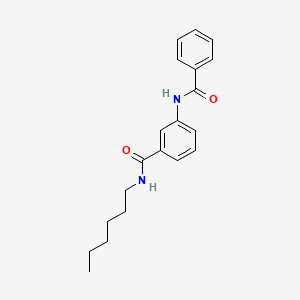
![6,8,8,9-tetramethyl-3-[(4-methylphenyl)carbonyl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174630.png)

